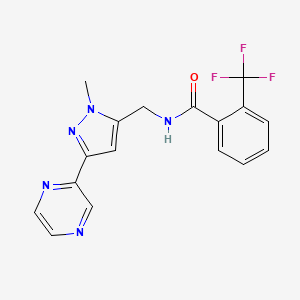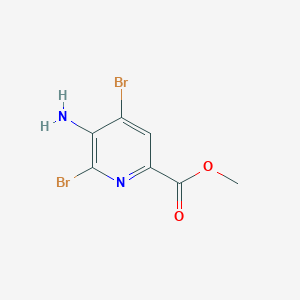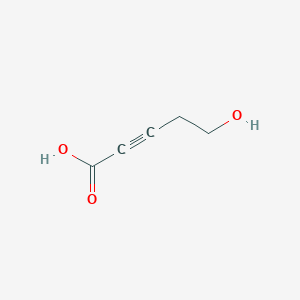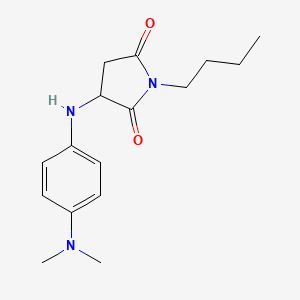![molecular formula C9H11ClN2O2 B2682920 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride CAS No. 2470440-18-5](/img/structure/B2682920.png)
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring . In the context of drug discovery, pyrrolopyridines have been found to exhibit potent activities against various targets .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves cascade reactions . For instance, 1,2-Dihydropyridine-5,6-dicarboxylates were efficiently constructed through a cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid under mild conditions .
Molecular Structure Analysis
The molecular structure of “Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of a pyrrole ring fused to a pyridine ring . The exact structure can be found in chemical databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
Pyrrolopyridine derivatives have been found to exhibit potent activities against various targets . For instance, they have been reported to inhibit human neutrophil elastase , a potent protease that plays an important physiological role in many processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” can be found in chemical databases such as PubChem . For instance, it has a molecular weight of 192.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride: and its derivatives have been investigated for their antileishmanial efficacy against visceral leishmaniasis (VL) . Among these compounds, one derivative (compound 5m) exhibited promising in vitro antileishmanial activity. It demonstrated an anti-amastigote IC50 of 8.36 μM and showed stability in simulated gastric and intestinal fluids. In vivo studies in infected mice revealed significant inhibition of parasite burden in the liver and spleen .
Blood Glucose Regulation
Compounds derived from this pyrrolo[2,3-b]pyridine scaffold have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, including type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cytotoxicity Against Cancer Cells
Certain derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds 4a–k were tested against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines . Further studies are needed to explore their potential as anticancer agents.
1H-Pyrazolo[3,4-b]pyridines Synthesis
The use of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as starting materials can lead to the synthesis of 3-methyl (R3 = Me) and 3-unsubstituted (R3 = H) 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines . These compounds may have diverse applications, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of pyrrolopyridine derivatives often involves the inhibition of specific enzymes or signaling pathways. For instance, one study found that a pyrrolopyridine derivative could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .
Direcciones Futuras
Pyrrolopyridine derivatives have shown promise in various areas of drug discovery due to their potent activities against various targets . Therefore, future research may focus on further exploring the therapeutic potential of these compounds and optimizing their properties for better efficacy and safety.
Propiedades
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7;/h2-3H,4-5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHHVWYLZIYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CCN2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)


![7,9-dimethyl-2-(phenylmethylthio)-1H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2682842.png)
![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)

![3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)

![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)
![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)
